molecular formula C13H12O5 B11864371 ((4-Methyl-2-oxo-2H-chromen-7-yl)oxy)methyl acetate

((4-Methyl-2-oxo-2H-chromen-7-yl)oxy)methyl acetate

Cat. No.: B11864371
M. Wt: 248.23 g/mol
InChI Key: HWDPFCMANRSJNK-UHFFFAOYSA-N
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Description

((4-Methyl-2-oxo-2H-chromen-7-yl)oxy)methyl acetate is a derivative of coumarin, a class of organic compounds known for their diverse biological activities. This compound features a chromen-2-one core structure, which is often associated with various pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ((4-Methyl-2-oxo-2H-chromen-7-yl)oxy)methyl acetate typically involves the esterification of 4-methyl-2-oxo-2H-chromen-7-ol with acetic acid or its derivatives. One common method includes the activation of the carboxylic acid using N,N’-carbonyldiimidazole, followed by the reaction with the chromen-7-ol derivative . The product is then purified through precipitation in acetone and washing with ethanol .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach would involve large-scale esterification reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems could enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

((4-Methyl-2-oxo-2H-chromen-7-yl)oxy)methyl acetate undergoes various chemical reactions, including:

    Oxidation: The chromen-2-one core can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the chromen-2-one core, potentially altering its biological activity.

    Substitution: The acetate group can be substituted with other functional groups to create new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dihydro derivatives.

Mechanism of Action

The mechanism of action of ((4-Methyl-2-oxo-2H-chromen-7-yl)oxy)methyl acetate involves its interaction with various molecular targets. The chromen-2-one core can interact with enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of bacterial DNA gyrase, contributing to its antimicrobial effects . Additionally, the compound’s photoactive properties allow it to undergo photodimerization, which can be harnessed in material science applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

((4-Methyl-2-oxo-2H-chromen-7-yl)oxy)methyl acetate stands out due to its specific ester linkage, which can influence its solubility, reactivity, and biological activity. Its unique combination of photoactive and antimicrobial properties makes it a valuable compound for both scientific research and industrial applications.

Properties

Molecular Formula

C13H12O5

Molecular Weight

248.23 g/mol

IUPAC Name

(4-methyl-2-oxochromen-7-yl)oxymethyl acetate

InChI

InChI=1S/C13H12O5/c1-8-5-13(15)18-12-6-10(3-4-11(8)12)17-7-16-9(2)14/h3-6H,7H2,1-2H3

InChI Key

HWDPFCMANRSJNK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)OCOC(=O)C

Origin of Product

United States

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